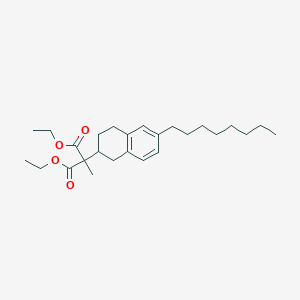
Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate is an organic compound that belongs to the class of malonates. This compound features a complex structure with a tetrahydronaphthalene core, which is a partially hydrogenated form of naphthalene. The presence of the octyl group and the diethyl malonate moiety adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The process begins with the formation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as 6-octyl-1,2,3,4-tetrahydronaphthalene bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the malonate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and strong bases like sodium ethoxide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include substituted malonates, carboxylic acids, and alcohols, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler malonate ester used in similar synthetic applications.
Tetralin (1,2,3,4-tetrahydronaphthalene): A related compound with a similar core structure but lacking the malonate moiety.
Ethyl malonate: Another malonate ester with a simpler structure.
Uniqueness
Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate is unique due to its combination of a tetrahydronaphthalene core with a malonate ester, providing distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic applications and research .
Propiedades
Fórmula molecular |
C26H40O4 |
|---|---|
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanedioate |
InChI |
InChI=1S/C26H40O4/c1-5-8-9-10-11-12-13-20-14-15-22-19-23(17-16-21(22)18-20)26(4,24(27)29-6-2)25(28)30-7-3/h14-15,18,23H,5-13,16-17,19H2,1-4H3 |
Clave InChI |
AZDTUAAVJMVUTP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC2=C(CC(CC2)C(C)(C(=O)OCC)C(=O)OCC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















